molecular formula C16H16O5 B1631583 Loureirin D CAS No. 119425-91-1

Loureirin D

Cat. No. B1631583
M. Wt: 288.29 g/mol
InChI Key: AQMBVNGTZRFEPF-UHFFFAOYSA-N
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Description

Loureirin D is a dihydrochalcone found in dragon’s blood . It is a natural product found in Dracaena cochinchinensis .


Synthesis Analysis

The synthesis of Loureirin D involves various metabolic processes that exhibit three-phase characteristics: short term (0–5 days), middle term (10 days–3 months), and long term (6–17 months) . The wound-induced transcriptome profile exhibits characteristics of four stages: within 24 h, 1–5 days, 10–30 days, and long term .


Molecular Structure Analysis

The molecular formula of Loureirin D is C16H16O5 . It contains total 38 bond(s); 22 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 3 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The metabolic regulation in response to wound stress mainly involved the TCA cycle, glycolysis, starch and sucrose metabolism, phenylalanine biosynthesis, and flavonoid biosynthesis, along with some signal transduction pathways .


Physical And Chemical Properties Analysis

The molecular weight of Loureirin D is 288.29 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 5 .

Scientific Research Applications

  • Immunosuppressive Effects

    • Application : Loureirin B has been found to have broad biological functions and an impressive immunosuppressive effect .
    • Methods : The study applied CRISPR/Cas9 to edit the K V 1.3 coding gene KCNA3 and generated a K V 1.3 knockout (KO) cell model to determine whether K V 1.3 KO was sufficient to block the Loureirin B-induced immunosuppressive effect .
    • Results : The study showed that Loureirin B could still inhibit Ca 2+ influx and IL-2 secretion in the Jurkat T cells in the absence of K V 1.3 .
  • Altered Metabolism under Simulated Microgravity

    • Application : Loureirin B exhibits great potentials in protecting astronauts’ health against radiation and simulated microgravity (SM) .
    • Methods : The study investigated key metabolic features of Loureirin B in rat liver microsome (RLM) and the effects of SM on Loureirin B metabolism as well as on expression of major hepatic cytochrome P450 (CYP450) isoforms .
    • Results : The study found that elimination of Loureirin B in RLM was remarkably increased by 3-day and 14-day SM, and the generation of identified metabolites was affected as well .
  • Defensive Responses and Flavonoid Biosynthesis

    • Application : Loureirin D, along with other flavonoids like Loureirin A and C, plays a significant role in the defensive responses of Dracaena cochinchinensis under wound stress .
    • Methods : The study performed metabolomics and transcriptomics analyses on stems of D. cochinchinensis at different timepoints from the short term to the long term after wounding .
    • Results : The study found that flavonoid biosynthesis and modification were the main reactions against wound stress, mainly comprising 109 flavonoid metabolites and 93 wound-induced genes .
  • Potential Treatment for SARS-CoV-2 Infection

    • Application : Loureirin A, a flavonoid from the medicinal herb Dragon’s Blood, is known for its anti-inflammatory and anticoagulant properties. It has been proposed as a potential treatment for SARS-CoV-2 infection .
    • Methods : The study proposed the possible effects of Loureirin A for reducing the pathological effects of COVID-19 based on existing evidence .
    • Results : The study hypothesized that Loureirin A may have potentially beneficial effects on different pathologies of SARS-CoV-2 infection .
  • Treatment of Ischemia Stroke

    • Application : Loureirin C, a kind of dihydrochalcone compound in dragon’s blood, is believed to play an important role in the treatment of ischemia stroke .
    • Methods : The study reported the first experimental and theoretical studies on the antioxidation mechanism of Loureirin C by radical scavenging .
    • Results : The study found that Loureirin C has potential therapeutic effects on ischemia stroke .
  • Immunosuppressive Effects on Collagen-Induced Arthritis

    • Application : Loureirin B has been found to have immunosuppressive effects on collagen-induced arthritis in rats .
    • Methods : The study synthesized Loureirin B and studied its effects on collagen-induced arthritis (CIA) in rats. The clinical score, paw volume, and joint morphology of CIA model rats were compared. The percentage of CD3+, CD4+ and CD8+ T cells in rat peripheral blood mononuclear and spleen were analyzed with flow cytometry .
    • Results : Loureirin B effectively reduced the clinical score and relieved joint swelling. Loureirin B could also decrease the percentage of CD4+ T cells, while increase the percentage of CD8+ T cells in peripheral blood mononuclear and spleen of rats with CIA .

Safety And Hazards

Loureirin D is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBVNGTZRFEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168110
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loureirin D

CAS RN

119425-91-1
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JL Cui, CL Wang, SX Guo, PG Xiao, ML Wang - Fitoterapia, 2013 - Elsevier
… Results of field tests conducted for ten months indicated that the contents of Loureirin D, 4,4′-dihydroxy-2′-dimethoxychalcone, Loureirin A and Loureirin B in two fungal-inoculated …
Number of citations: 20 www.sciencedirect.com
YS Liu, GY Zhang, Y Hou - Molecules, 2023 - mdpi.com
… Dihydrochalcone is a relatively rich component in dragon’s blood, it contains loureirin A, loureirin B, loureirin C, loureirin D, etc. Recent pharmacological studies have shown that dragon’…
Number of citations: 2 www.mdpi.com
J Sun, XN Chen, JN Liu, PW Guan… - Zhongguo Zhong yao …, 2019 - europepmc.org
… such as 3,5,7,4'-tetrahydroxyhomoisoflavanone,loureirin D,7,4'-dihydroxyhomoisoflavane,and 5,7-… ,and loureirin D,might be the active components in LTC against neuronal injury. …
Number of citations: 1 europepmc.org
D Meksuriyen, GA Cordell - Journal of natural products, 1988 - ACS Publications
… Interestingly, the major fragment ions of loureirin D occurred at 1 … Loureirin D appeared white after recrystallization in MeOH … degradation or rearrangement of loureirin D, because it also …
Number of citations: 66 pubs.acs.org
Q Zhao, X Yan, Y Yue, T Yue, Y Yuan - Innovative Food Science & …, 2023 - Elsevier
… Pearson's correlation coefficient analysis indicated that the 29 up-regulated catabolites (especially loureirin D and arachidoside) after SSF contributed to increased ABTS (2,2′-azino-…
Number of citations: 5 www.sciencedirect.com
Q Chen, L He, C Mo, Z Zhang, H Long, X Gu, Y Wei - Molecules, 2018 - mdpi.com
… these fragmentation behaviors with those of the reference compounds, MS/MS fragmentation data and literatures, compounds 17, 28, 37 and 48 were tentatively identified as loureirin D […
Number of citations: 6 www.mdpi.com
JY Fan, T Yi, CM Sze-To, L Zhu, WL Peng, YZ Zhang… - Molecules, 2014 - mdpi.com
“Dragon’s blood” is the name given to a deep red resin obtained from a variety of plant sources. The resin extracted from stems of Dracaena cochinchinensis is one such source of “…
Number of citations: 101 www.mdpi.com
Y Liu, S Gao, Y Zhang, Z Zhang, Q Wang, Y Xu, J Wei - Molecules, 2022 - mdpi.com
… Notably, loureirin A, loureirin C, and loureirin D were enriched in the short and middle term, whereas loureirin B was enriched and accumulated in the middle term and long term at a …
Number of citations: 3 www.mdpi.com
W Lai, C Zhao, S Lin - TMR Pharmacol Res, 2022 - tmrjournals.com
Background: Resina Draconis is a traditional Chinese medicine mainly used to treat pain. However, the pharmacological mechanisms and chemical composition of Resina Draconis are …
Number of citations: 1 www.tmrjournals.com
K Ichikawa, M Kitaoka, M Taki, S Takaishi… - Planta …, 1997 - thieme-connect.com
… Compounds 3 and 4 were identified as the known 4'-hydroxy2,4,6-trimethoxydihydrochalcone (loureirin B) and 4',4,6trihydroxy-2-methoxydihydrochalcone (loureirin D) by comparison …
Number of citations: 76 www.thieme-connect.com

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